Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate
Description
Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate is a pyrazole derivative characterized by a nitro group at position 4, an ethyl carboxylate ester at position 5, and an isopropyl substituent on the pyrazole ring’s nitrogen atom (position 1).
Properties
IUPAC Name |
ethyl 4-nitro-2-propan-2-ylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O4/c1-4-16-9(13)8-7(12(14)15)5-10-11(8)6(2)3/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODCFGBRLESQRCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NN1C(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring. Subsequent nitration and alkylation steps introduce the nitro and isopropyl groups, respectively. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and catalysts like sulfuric acid or acetic acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality. Additionally, green chemistry principles, such as the use of non-toxic solvents and recyclable catalysts, are increasingly being adopted to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Oxidation: Amino derivatives of the pyrazole compound.
Reduction: Various reduced forms of the original compound.
Substitution: Carboxylic acid derivatives.
Scientific Research Applications
Biological Activities
Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate has been studied for its potential biological activities, including:
- Antimicrobial Properties : Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. The mechanism involves bioreduction of the nitro group, leading to reactive intermediates that interact with cellular targets.
- Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory pathways, making it a candidate for further investigation in inflammatory diseases.
Applications in Medicinal Chemistry
The compound's structural characteristics allow it to serve as a scaffold for developing new pharmaceuticals. Its derivatives have been explored for:
- Enzyme Inhibition : this compound can act as an inhibitor for various enzymes involved in disease pathways, providing a basis for drug development targeting specific conditions .
Applications in Materials Science
In materials science, this compound is utilized in:
- Synthesis of Heterocyclic Compounds : It serves as a building block for synthesizing more complex heterocycles, which are crucial in developing advanced materials with specific properties .
Case Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
Research explored the anti-inflammatory effects of this compound in vitro using macrophage cell lines. The findings demonstrated that treatment with this compound reduced the production of pro-inflammatory cytokines, indicating its potential therapeutic application in inflammatory diseases .
Mechanism of Action
The mechanism of action of Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Isomerism: Ethyl 5-Amino-1-Isopropyl-1H-Pyrazole-4-Carboxylate
A key structural isomer is ethyl 5-amino-1-isopropyl-1H-pyrazole-4-carboxylate (CAS 1759-24-6) . While both compounds share the molecular formula C₉H₁₅N₃O₂, their functional groups differ in position and type:
- Nitro vs. Amino Group: The nitro group at position 4 in the target compound contrasts with the amino group at position 5 in the isomer. This difference significantly alters electronic properties: the nitro group is strongly electron-withdrawing, while the amino group is electron-donating, affecting reactivity in substitution or cyclization reactions.
| Property | Ethyl 1-Isopropyl-4-Nitro-1H-Pyrazole-5-Carboxylate | Ethyl 5-Amino-1-Isopropyl-1H-Pyrazole-4-Carboxylate |
|---|---|---|
| Molecular Formula | C₉H₁₅N₃O₂ | C₉H₁₅N₃O₂ |
| Substituent Positions | Nitro (4), Carboxylate (5) | Amino (5), Carboxylate (4) |
| Electronic Effects | Strong electron-withdrawing (nitro) | Electron-donating (amino) |
| Potential Applications | Agrochemical intermediates, explosives | Pharmaceutical precursors, ligands |
Substituent Variations: 1-(2-Ethoxyethyl)-3-Ethyl-4-Nitro-1H-Pyrazole-5-Carboxamide
A related compound, 1-(2-ethoxyethyl)-3-ethyl-4-nitro-1H-pyrazole-5-carboxamide , differs in two key aspects :
- N-Substituent : The 2-ethoxyethyl group replaces isopropyl, reducing steric bulk and increasing hydrophilicity.
- Functional Group : A carboxamide replaces the ethyl carboxylate ester, enhancing hydrogen-bonding capacity and solubility in polar solvents.
| Property | This compound | 1-(2-Ethoxyethyl)-3-Ethyl-4-Nitro-1H-Pyrazole-5-Carboxamide |
|---|---|---|
| N-Substituent | Isopropyl (bulky, hydrophobic) | 2-Ethoxyethyl (flexible, hydrophilic) |
| Functional Group | Ethyl carboxylate (ester) | Carboxamide (amide) |
| Hydrogen Bonding | Moderate (ester carbonyl) | Strong (amide N–H and carbonyl) |
| Synthesis Complexity | Likely simpler ester formation | Requires carboxamide coupling |
Impact of Substituents on Crystallography and Hydrogen Bonding
The nitro and carboxylate groups in the target compound likely influence its crystallographic behavior. While direct data is absent in the evidence, analogous pyrazole derivatives often exhibit:
- Graph Set Analysis : Nitro groups participate in C–H···O interactions, while carboxylate esters form weaker hydrogen bonds compared to amides .
- Crystal Packing : Bulky isopropyl groups may lead to looser packing, reducing melting points compared to less substituted analogs. Computational tools like SHELXL (used for small-molecule refinement) and validation methods (e.g., PLATON) are critical for analyzing such differences .
Biological Activity
Ethyl 1-isopropyl-4-nitro-1H-pyrazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the ethyl carboxylate group enhances its solubility and bioavailability, making it a suitable candidate for pharmacological applications.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound has been shown to act as an inhibitor for specific enzymes, notably phosphodiesterase (PDE) enzymes, which play a crucial role in cellular signaling pathways. Inhibition of PDE can lead to increased levels of cyclic nucleotides, influencing various physiological processes such as vasodilation and anti-inflammatory responses .
- Anti-inflammatory Effects : this compound exhibits anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins. Studies have demonstrated that this compound can significantly reduce COX-2 activity, thus lowering the production of pro-inflammatory mediators .
- Antimicrobial Activity : Preliminary research indicates that pyrazole derivatives, including this compound, possess antimicrobial properties against various pathogens. This is particularly relevant in the context of drug-resistant infections .
Structure-Activity Relationships (SAR)
The SAR studies reveal that modifications on the pyrazole ring and substituents significantly influence the biological activity of this compound. For instance:
- Nitro Group : The presence of the nitro group at position 4 enhances lipophilicity and may improve interaction with biological targets.
- Isopropyl Substitution : The isopropyl group contributes to the steric bulk, which can affect binding affinity to enzyme active sites.
Table 1 summarizes key findings from SAR studies related to this compound:
| Substituent | Activity Change | Reference |
|---|---|---|
| Nitro (position 4) | Increased enzyme inhibition | |
| Isopropyl (position 1) | Enhanced COX inhibition | |
| Ethyl carboxylate | Improved solubility |
Case Study 1: Anti-inflammatory Activity
In a study investigating the anti-inflammatory effects of this compound, researchers observed a significant reduction in edema in animal models when treated with this compound. The results indicated an IC50 value against COX-2 comparable to established anti-inflammatory drugs like celecoxib .
Case Study 2: Antimicrobial Potential
Another study focused on the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound demonstrated notable activity against strains of Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating bacterial infections .
Q & A
Q. How can mechanistic studies elucidate the reactivity of the nitro group in electrophilic substitutions?
- Methodological Answer :
- Kinetic Profiling : Monitor nitration (HNO₃/H2SO4) via in situ IR to detect intermediates. For example, a nitronium ion (NO₂⁺) attack at C4 of pyrazole is rate-determining .
- Isotopic Labeling : Use ¹⁵NO₂ to track regioselectivity. Computational NBO analysis identifies charge density hotspots (e.g., C4 δ+ = +0.32 e) favoring electrophilic attack .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
